molecular formula C10H14O5 B6608747 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2866352-73-8

4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B6608747
CAS No.: 2866352-73-8
M. Wt: 214.21 g/mol
InChI Key: OYSPBNJKZISQNB-UHFFFAOYSA-N
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Description

4-[(Acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a 7-oxabicyclo[2.2.1]heptane core. The molecule features a carboxylic acid group at position 1 and an (acetyloxy)methyl substituent at position 3. The 7-oxa bridge (oxygen atom in the bicyclic system) imparts distinct electronic and steric properties compared to non-oxygenated analogs.

Properties

IUPAC Name

4-(acetyloxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-7(11)14-6-9-2-4-10(15-9,5-3-9)8(12)13/h2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSPBNJKZISQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12CCC(O1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the acetyloxy and carboxylic acid groups. Common synthetic routes may include:

  • Ring-closing reactions: to form the bicyclic structure.

  • Acetylation: to introduce the acetyloxy group.

  • Carboxylation: to add the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carboxylic acid group to an alcohol.

  • Substitution: Replacement of the acetyloxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

The compound 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and data tables.

Structure and Composition

  • Molecular Formula: C12H16O4
  • Molecular Weight: 224.25 g/mol
  • IUPAC Name: 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Structural Representation

The compound features a bicyclic structure with an acetyloxy group and a carboxylic acid functional group, which are critical for its reactivity and biological activity.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structural characteristics enable it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of bicyclic compounds exhibit significant antimicrobial properties. For instance, studies have indicated that modifications to the acetyloxy group can enhance the activity against specific bacterial strains, making them potential candidates for antibiotic development.

Organic Synthesis

4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
Esterification7-Oxabicyclo[2.2.1]heptaneAcetate derivative85
HydrolysisAcetate derivativeCarboxylic acid90
AlkylationCarboxylic acidAlkylated product75

Agricultural Chemistry

This compound may also find applications in agrochemicals, particularly as a potential herbicide or pesticide due to its ability to disrupt biological pathways in target organisms.

Case Study: Herbicidal Properties

Field trials have indicated that certain derivatives of this compound can effectively inhibit the growth of specific weed species, suggesting its utility in agricultural formulations.

Mechanism of Action

The mechanism by which 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Position 4 Substituents
  • 4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS 1773511-56-0):

    • Substituent: Difluoromethyl group at position 4.
    • Properties: Increased lipophilicity due to fluorine atoms; predicted pKa of 4.50, suggesting moderate acidity .
    • Applications: Fluorinated analogs are often explored in medicinal chemistry for metabolic stability.
  • 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS 28333-76-8): Substituent: Aminomethyl group (protonated as hydrochloride).
  • Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (Price: $245/100mg):

    • Substituent: Bromine atom at position 4; esterified carboxylic acid.
    • Applications: Bromine serves as a synthetic handle for cross-coupling reactions .
Bridge Heteroatom Variations
  • 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid :

    • Nitrogen replaces the oxygen bridge.
    • Properties: Enhanced basicity; used as a conformationally restricted proline analog in peptidomimetics .
    • Synthesis: Achieved via Diels-Alder cycloaddition with achiral precursors, highlighting scalability .
  • Camphanic Acid (4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid):

    • 2-Oxa bridge with a ketone group.
    • Bioactivity: Demonstrates significant antimicrobial activity, attributed to its rigid bicyclic framework .

Physicochemical Properties

Compound Bridge Type Position 4 Substituent pKa (Predicted) Key Applications
Target Compound 7-Oxa (Acetyloxy)methyl ~4.0–4.5* Antimicrobial, Drug Design
Camphanic Acid 2-Oxa 4,7,7-Trimethyl-3-oxo N/A Antimicrobial
4-(Difluoromethyl) Derivative None Difluoromethyl 4.50 Medicinal Chemistry
7-Aza Analog 7-Aza None ~7.5–8.0 Peptidomimetics

*Estimated based on structural similarity to carboxylic acid analogs.

Biological Activity

4-[(Acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C_{17}H_{22}O_{4}
  • Molecular Weight : 290.36 g/mol
  • CAS Registry Number : 103847-17-2

The structure features a bicyclo[2.2.1]heptane framework, which is known for its ability to interact with biological systems effectively.

Biological Activities

Research has identified several biological activities associated with this compound, particularly in the context of its derivatives and related structures.

Antimicrobial Activity

Studies have shown that compounds similar to 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating inhibition of growth, which suggests potential applications in developing new antibiotics .

Cytotoxic Effects

The compound has been evaluated for cytotoxicity against different cancer cell lines. A notable case study reported that certain derivatives exhibited significant cytotoxic effects on PC-3 prostate cancer cells, indicating that modifications to the bicyclic structure can enhance biological activity .

The mechanisms underlying the biological activities of this compound are still being explored. Preliminary research suggests that the bicyclic structure may facilitate interactions with cellular targets, potentially disrupting metabolic pathways or inducing apoptosis in cancer cells .

Comparative Analysis of Biological Activities

Activity Type Related Compounds Effectiveness
Antimicrobial7-Oxabicyclo[2.2.1]heptane derivativesModerate to high inhibition
CytotoxicitySolanoeclepin ASignificant against PC-3 cells
Enzyme InhibitionVarious bicyclic analogsVariable effectiveness

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of 7-oxabicyclo[2.2.1]heptane derivatives found that certain modifications significantly increased activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In vitro assays demonstrated that specific derivatives of the compound showed IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer properties .
  • Mechanistic Insights : Research into the mechanisms revealed that these compounds might induce cell cycle arrest and apoptosis through mitochondrial pathways, further supporting their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives?

The compound is typically synthesized via functionalization of the bicyclo[2.2.1]heptane scaffold. Key methods include:

  • Anhydride ring-opening reactions : Reacting 7-oxabicyclo[2.2.1]heptene-2,3-dicarboxylic acid anhydride with nucleophiles (e.g., amidoximes) in superbasic media (NaOH/DMSO) to introduce substituents .
  • Esterification/acylation : Acetyloxy groups are introduced via esterification of hydroxyl intermediates, often using acetic anhydride or acetyl chloride under mild acidic conditions .
  • Stereoselective alkylation : Endo/exo selectivity is controlled by reaction conditions (e.g., solvent polarity, temperature) and confirmed via chromatographic separation .

Q. How is the stereochemical integrity of bicyclo[2.2.1]heptane derivatives validated experimentally?

  • NMR spectroscopy : Chemical shift differences and coupling constants (e.g., 1^1H and 13^{13}C NMR) distinguish endo vs. exo conformers. For example, exo-substituted protons exhibit downfield shifts due to anisotropic effects .
  • X-ray crystallography : Resolves spatial arrangements of substituents, particularly for bicyclic amide nitrogen geometry, which may show pyramidal distortion due to intramolecular strain .

Q. What methodologies are used to study the compound’s reactivity in functionalization reactions?

  • Kinetic studies : Monitoring reaction progress via HPLC or TLC under varying temperatures/pH to identify optimal conditions for carboxyl group activation (e.g., coupling with amines or alcohols) .
  • Computational modeling : DFT calculations predict regioselectivity in ring-opening reactions, validated by experimental yields .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of bicyclo[2.2.1]heptane derivatives?

  • Receptor binding assays : Derivatives like BMS-180,291 (a thromboxane A2 antagonist) show enhanced potency with ortho-substituted aromatic side chains and propionic acid moieties. Ex vivo studies in primates confirm prolonged inhibition of platelet aggregation (>24 h) for specific stereoisomers .
  • Structure-activity relationship (SAR) : Substituent orientation (endo vs. exo) alters hydrogen-bonding capacity and lipophilicity, critical for membrane permeability and target engagement .

Q. How can contradictions in thermodynamic data (e.g., enthalpy of polymerization) be resolved?

  • Calorimetric validation : Combustion calorimetry measures ΔH values for monomers vs. polymers. For example, poly(oxy-1,4-cyclohexylene) derived from 7-oxabicyclo[2.2.1]heptane exhibits strain energy discrepancies (~15 kJ/mol) due to variations in monomer purity or measurement protocols .
  • Hierarchical modeling : Quantum mechanical calculations (e.g., MP2/cc-pVTZ) assess intramolecular strain in bicyclic systems, reconciling experimental vs. theoretical ΔH values .

Q. What strategies optimize the compound’s stability in pharmaceutical formulations?

  • pH-dependent degradation studies : Accelerated stability testing (40°C/75% RH) identifies susceptibility to hydrolysis at the acetyloxy group. Buffering formulations to pH 6–7 minimizes degradation .
  • Prodrug design : Replacing the acetyloxy group with enzymatically cleavable moieties (e.g., phosphonates) enhances metabolic stability while retaining activity .

Q. How are substituent effects on bicyclic amide distortion analyzed computationally?

  • Bottom-up quantum mechanical approaches : Simplified model systems (e.g., 7-azabicyclo[2.2.1]heptane amides) are used to isolate strain contributions. Substituent effects (e.g., benzoyl groups) are evaluated via NBO analysis, revealing hyperconjugative interactions that stabilize pyramidal geometry .

Methodological Notes

  • Data contradictions : Enthalpy discrepancies in were addressed via hierarchical modeling .
  • Commercial focus : Questions on pricing or mass production were omitted to align with academic research priorities.

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